molecular formula C10H7BrN4 B1266546 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile CAS No. 5334-28-1

5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile

Cat. No. B1266546
CAS RN: 5334-28-1
M. Wt: 263.09 g/mol
InChI Key: VWTGKVYPKFTDSL-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole class, characterized by a nitrogen-containing heterocyclic aromatic ring. The specific bromophenyl substitution at the 1-position and a cyano group at the 4-position make it a compound of interest for various chemical studies and potential applications in material science, organic synthesis, and possibly as an intermediate for pharmaceuticals, although we'll avoid discussing drug uses and side effects.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, often involves multi-step reactions. For instance, Michael-type addition reactions have been utilized to synthesize 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, demonstrating the versatility of this method for producing various pyrazole derivatives with good to excellent yields under mild conditions (Plem, Müller, & Murguía, 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, closely related to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, has been examined using techniques like X-ray crystallography, revealing the stabilization of the crystal structure through various intermolecular interactions. Such studies highlight the importance of substituent groups in determining the molecular conformation and overall stability of the compound (Fathima et al., 2014).

Chemical Reactions and Properties

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including interactions with unsaturated carbonyl compounds. The reaction mechanisms often involve nucleophilic substitution and addition, demonstrating the reactivity of the amino and cyano groups present in the compound. Such reactions can lead to the formation of complex heterocyclic systems with potential biological activity (Liu et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives are influenced by their molecular structure, including melting points, solubility, and crystalline form. Studies on compounds similar to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile have used spectroscopic methods and computational approaches to characterize these properties, contributing to a better understanding of how structural features affect physical characteristics.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key aspects of pyrazole derivatives. Vibrational and electronic absorption spectral studies provide insights into the electronic structure and reactivity of these compounds. For example, research on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole has explored its vibrational frequencies and electronic properties, shedding light on its chemical behavior and potential as a functional material (Prasad et al., 2012).

Scientific Research Applications

Synthesis of Novel Compounds

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is utilized in the synthesis of various novel compounds. For instance, it is used in the preparation of Schiff bases which demonstrate antimicrobial activity. These Schiff bases are synthesized using a multi-step reaction process, and their structures are confirmed through spectral data analysis. Some of these compounds have shown excellent antimicrobial activity compared to other derivatives (Puthran et al., 2019).

Green Synthetic Methods

The compound is also integral in developing sustainable, microwave-assisted synthesis methods for creating novel Schiff base scaffolds of pyrazole nuclei. These scaffolds are notable for various pharmacological activities, including neurodegenerative, anti-microbial, and anti-cancer properties. The microwave-assisted method offers a more environmentally friendly approach due to reduced use of organic solvents, leading to fewer hazardous residues (Karati et al., 2022).

Facile One-Pot Synthesis

There is also research on a facile, one-pot, multicomponent protocol for synthesizing derivatives of 5-Amino-1H-pyrazole-4-carbonitrile. This method uses alumina–silica-supported MnO2 as a recyclable catalyst in water, which is notable for its high yield and environmentally friendly process (Poonam & Singh, 2019).

Study of Electronic Properties

A study of the electronic properties of a fluoropyrazolecarbonitrile derivative, closely related to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, has been conducted. This research involved analyzing the molecule's interaction with fullerene molecules and its potential antiarthritic properties. The study highlights the compound's ability to enhance Raman activity when adsorbed with fullerene (Biointerface Research in Applied Chemistry, 2022).

Antimicrobial and Antiviral Activities

Further studies have shown that derivatives of 5-Amino-1H-pyrazole-4-carbonitrile exhibit antimicrobial and antiviral activities. These derivatives are synthesized and characterized through various spectroscopic analyses, confirming their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020). Additionally, some synthesized products have shown promising antiviral activity against herpes simplex virus type-1, offering a new avenue for antiviral drug development (Rashad et al., 2009).

properties

IUPAC Name

5-amino-1-(4-bromophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGKVYPKFTDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277263
Record name 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile

CAS RN

5334-28-1
Record name 5334-28-1
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Record name 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile
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Record name 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Figueroa-Valverde, F Díaz-Cedillo… - Drug …, 2023 - thieme-connect.com
Background Some studies indicate that the angiogenesis process is related to vascular endothelial growth factor, which can interact with endothelial cell surface receptors (VEGF-R1, …
Number of citations: 4 www.thieme-connect.com

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